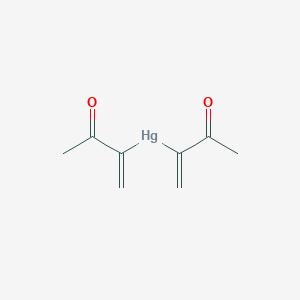
Bis(3-oxobut-1-en-2-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-oxobut-1-en-2-yl)mercury is a chemical compound with the molecular formula C10H12HgO2.
Métodos De Preparación
The synthesis of bis(3-oxobut-1-en-2-yl)mercury typically involves the reaction of mercury(II) acetate with 3-oxobut-1-en-2-yl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Bis(3-oxobut-1-en-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to form elemental mercury and other reduction products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its potential biological activity and its effects on various biological systems.
Medicine: Research has explored its potential use in the development of new therapeutic agents and diagnostic tools.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(3-oxobut-1-en-2-yl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. It can also interact with nucleic acids and other biomolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Bis(3-oxobut-1-en-2-yl)mercury can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain mercury, they differ in their chemical structure and properties. This compound is unique due to its specific functional groups and the types of reactions it undergoes .
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
Propiedades
Número CAS |
63352-30-7 |
|---|---|
Fórmula molecular |
C8H10HgO2 |
Peso molecular |
338.76 g/mol |
Nombre IUPAC |
bis(3-oxobut-1-en-2-yl)mercury |
InChI |
InChI=1S/2C4H5O.Hg/c2*1-3-4(2)5;/h2*1H2,2H3; |
Clave InChI |
UBTITYTVLIBXAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)[Hg]C(=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


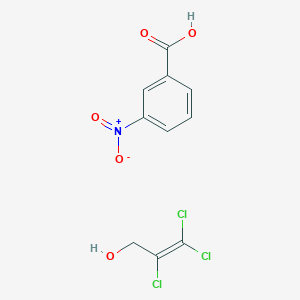
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
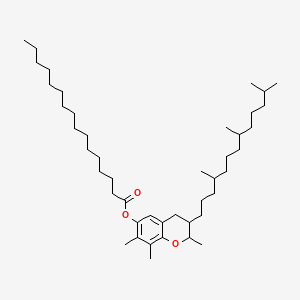

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)
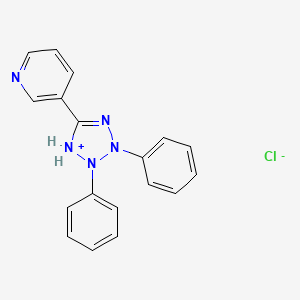
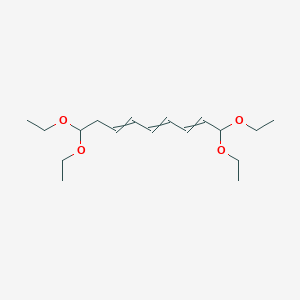
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
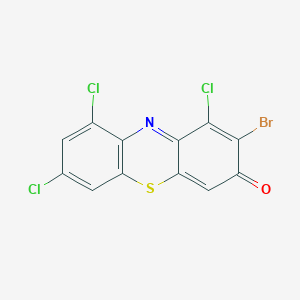
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)

![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)

